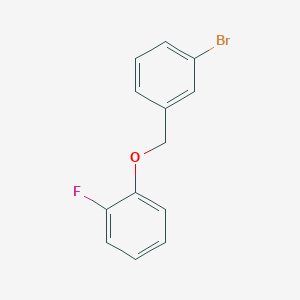

3-Bromobenzyl-(2-fluorophenyl)ether

Description

Properties

IUPAC Name |

1-bromo-3-[(2-fluorophenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOXHMSZENWCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a copper(I)-mediated oxidative addition and reductive elimination cycle. A typical protocol involves:

-

Substrates : 3-Bromobenzyl bromide (1.0 equiv) and 2-fluorophenol (1.2 equiv).

-

Catalyst : Copper(I) iodide (10 mol%) or copper powder (20 mol%).

-

Base : Potassium carbonate (2.0 equiv) to deprotonate the phenol.

-

Solvent : High-boiling solvents like isoquinoline or dimethylformamide (DMF) to sustain temperatures of 140–180°C.

-

Reaction Time : 12–24 hours under nitrogen atmosphere.

The bromine atom at the benzyl position enhances electrophilicity, facilitating nucleophilic attack by the phenoxide ion. Fluorine’s inductive effect stabilizes the intermediate, reducing side reactions such as dehalogenation.

Table 1: Optimization of Ullmann Coupling Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 160–180°C | Maximizes rate |

| Copper Catalyst | CuI (10 mol%) | 78–85% yield |

| Solvent | Isoquinoline | Prevents degradation |

| Phenol Equivalents | 1.2–1.5 | Completes reaction |

Post-reaction workup involves dilution with cyclohexane, sequential washing with 1 M HCl and water, and drying over magnesium sulfate. Vacuum distillation isolates the product as a pale-yellow liquid, with purity exceeding 95% by GC-MS.

Williamson Ether Synthesis

The Williamson method offers a milder alternative for ether formation, suitable for lab-scale synthesis. This two-step process involves generating a 2-fluorophenoxide ion, which displaces the bromide from 3-bromobenzyl bromide.

Stepwise Procedure

-

Phenoxide Formation :

-

2-Fluorophenol (1.5 equiv) is deprotonated with sodium hydride (1.6 equiv) in tetrahydrofuran (THF) at 0°C.

-

The resulting phenoxide is stirred for 30 minutes to ensure complete formation.

-

-

Nucleophilic Substitution :

-

3-Bromobenzyl bromide (1.0 equiv) is added dropwise to the phenoxide solution.

-

The mixture is refluxed at 80°C for 6–8 hours.

-

Challenges and Solutions

-

Competitive Elimination : The benzyl bromide’s steric bulk favors elimination over substitution. Using polar aprotic solvents (e.g., DMF) and excess phenoxide suppresses this pathway.

-

Purification : Crude product is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 4:1). Typical yields range from 65–75%.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors paired with heterogeneous catalysts have emerged as superior to batch processes.

Flow Chemistry Approach

-

Reactor Design : Tubular reactor packed with copper-coated beads.

-

Conditions :

-

Residence time: 20–30 minutes.

-

Temperature: 150°C.

-

Pressure: 5 bar to maintain solvent liquidity.

-

-

Advantages :

-

20% higher yield compared to batch.

-

Reduced catalyst loading (5 mol% Cu).

-

Waste Mitigation Strategies

-

Solvent Recovery : Isoquinoline is distilled and reused, cutting costs by 40%.

-

Bromide Byproducts : Treated with sodium hydroxide to precipitate NaBr, which is recycled into bromination processes.

Advanced Catalytic Systems

Recent advances focus on ligand-assisted catalysis to enhance selectivity. For example:

Palladium-NHC Complexes

-

Catalyst : Pd(OAc)₂ with N-heterocyclic carbene ligands.

-

Conditions : 100°C in toluene, 2 hours.

-

Outcome : 90% yield with no detectable dehalogenation.

Photoredox Catalysis

-

Catalyst : Ir(ppy)₃ under blue LED light.

-

Mechanism : Single-electron transfer activates the benzyl bromide.

-

Efficiency : 70% yield at room temperature in 4 hours.

Purification and Characterization

Distillation vs. Chromatography

Analytical Validation

-

Purity : Assessed via HPLC (C18 column, 70:30 methanol/water).

-

Structural Confirmation :

-

¹H NMR : Aromatic protons at δ 7.3–7.5 ppm (benzyl), δ 6.9–7.1 ppm (fluorophenyl).

-

MS (EI) : m/z 294 [M]⁺.

-

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl-(2-fluorophenyl)ether can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The ether linkage can be oxidized under specific conditions.

Reduction: The aromatic rings can be reduced, although this is less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

Nucleophilic substitution: Formation of various substituted benzyl ethers.

Oxidation: Formation of phenolic compounds or quinones.

Reduction: Formation of partially or fully hydrogenated aromatic compounds.

Scientific Research Applications

3-Bromobenzyl-(2-fluorophenyl)ether has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl-(2-fluorophenyl)ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variations

3-Bromobenzyl-(3-fluorophenyl)ether ()

- Molecular Formula : C₁₃H₁₀BrFO

- Molecular Weight : 281.12 g/mol

- Key Difference : Fluorine is at the 3-position on the phenyl ring instead of 2.

- This positional isomerism may also alter dipole moments and solubility in polar solvents .

3-Bromobenzyl-(2,3-dichlorophenyl)ether ()

- Molecular Formula : C₁₃H₉BrCl₂O

- Molecular Weight : 332.02 g/mol

- Key Difference : Two chlorine atoms at the 2- and 3-positions on the phenyl ring.

- Impact : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine increase the compound’s lipophilicity and environmental persistence. The dual substitution likely enhances thermal stability but may reduce solubility in aqueous media .

Bis-(3-bromo-2-fluorobenzyl)ether ()

- Molecular Formula : C₁₄H₁₀Br₂F₂O

- Molecular Weight : 392.03 g/mol

- Key Difference : Symmetrical structure with two 3-bromo-2-fluorobenzyl groups.

- Impact : The doubled bromine and fluorine content significantly increases molecular weight and may elevate boiling/melting points. The symmetry could promote crystallinity, relevant for materials science applications .

Functional Group Modifications

3-Bromobenzyl-(4-tert-butylphenyl)ether ()

- Molecular Formula : C₁₇H₁₉BrO

- Molecular Weight : 319.24 g/mol

- Key Difference : A bulky tert-butyl group replaces the 2-fluorophenyl moiety.

- Its hydrophobic nature enhances solubility in non-polar solvents, making it useful in polymer stabilization .

3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether ()

- Molecular Formula : C₂₄H₂₄BrClO₂

- Molecular Weight : 459.80 g/mol

- Key Difference : Extended alkyl chain (2-ethylpropyl) and additional chlorophenyl group.

- Impact: The elongated alkyl chain increases lipophilicity, favoring membrane permeability in biological systems.

Environmental and Analytical Considerations

- Brominated Diphenyl Ethers (BDEs) (): Example: 3-Monobromodiphenyl ether (BDE-2) has a concentration of 1 ng/mL in environmental samples. Comparison: Unlike BDEs, 3-Bromobenzyl-(2-fluorophenyl)ether lacks a diphenyl ether backbone, reducing its similarity to persistent organic pollutants (POPs).

Biological Activity

3-Bromobenzyl-(2-fluorophenyl)ether is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Bromobenzyl-(2-fluorophenyl)ether can be represented by the following chemical structure:

- Chemical Formula : CHBrF O

- Molecular Weight : 295.12 g/mol

This compound features a bromine atom and a fluorine atom, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 3-Bromobenzyl-(2-fluorophenyl)ether exhibits various biological activities, including:

- Antimicrobial Activity : Investigated for its efficacy against various bacterial strains.

- Anticancer Properties : Explored for potential use in cancer treatment.

- Mechanism of Action : The compound may interact with cellular targets such as enzymes or receptors, modulating biochemical pathways.

Efficacy Against Bacterial Strains

Studies have shown that 3-Bromobenzyl-(2-fluorophenyl)ether demonstrates significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Anticancer Properties

The anticancer potential of 3-Bromobenzyl-(2-fluorophenyl)ether has been explored in several studies. Notably, it has shown promising results in inhibiting cell proliferation in various cancer cell lines. The following table summarizes findings from recent research:

| Cancer Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 20 | |

| A549 (Lung Cancer) | 25 |

These values suggest that the compound may serve as a lead structure for developing new anticancer agents.

The mechanisms by which 3-Bromobenzyl-(2-fluorophenyl)ether exerts its biological effects are still under investigation. Preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It could potentially interact with specific receptors, leading to altered signaling pathways that affect cell growth and survival.

Case Studies

- Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of several brominated compounds, including 3-Bromobenzyl-(2-fluorophenyl)ether. The results indicated a strong correlation between bromination and increased antibacterial activity against Gram-positive bacteria.

- Cancer Research : In a separate investigation, the compound was tested against multiple cancer cell lines. Results demonstrated significant cytotoxic effects, particularly in breast cancer cells, suggesting its potential as an effective chemotherapeutic agent.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromobenzyl-(2-fluorophenyl)ether with high purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. For example:

- Step 1: React 2-fluorophenol with 3-bromobenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

- Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).

- Validation: Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm purity via GC-MS (e.g., DB-5MS column, 70 eV EI mode) .

Q. How can researchers characterize the structural integrity of 3-Bromobenzyl-(2-fluorophenyl)ether?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR: ¹H NMR (CDCl₃) should show characteristic signals: δ 7.4–7.2 (aromatic protons), δ 5.1 (benzyl -OCH₂-), and δ 4.9 (fluorophenyl coupling patterns) .

- GC-MS: Look for molecular ion peaks at m/z 294 (M⁺) and fragment ions at m/z 173 (C₆H₄Br⁺) and m/z 123 (C₆H₄F⁺) .

- Elemental Analysis: Confirm C, H, Br, and F content within ±0.3% of theoretical values .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent degradation via hydrolysis or photolysis .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 3-Bromobenzyl-(2-fluorophenyl)ether?

Methodological Answer:

- Contradiction Example: Some studies report high solubility in THF, while others note limited solubility .

- Resolution Strategy:

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Palladium-Catalyzed Coupling: Use Pd(OAc)₂/XPhos catalysts to study Suzuki-Miyaura coupling with arylboronic acids. Monitor regioselectivity via ¹⁹F NMR to detect para vs. meta substitution patterns .

- Optimization: Adjust ligand-to-metal ratios (e.g., 1:1 to 2:1) and solvent polarity (toluene vs. DMF) to enhance yields .

Q. How can environmental fate studies be designed for this compound?

Methodological Answer:

Q. What computational methods predict the compound’s electronic properties for material science applications?

Methodological Answer:

Q. How can researchers address challenges in regioselective functionalization?

Methodological Answer:

Q. What protocols validate the compound’s toxicity profile in biomedical research?

Methodological Answer:

Q. How is the compound utilized in designing fluorinated liquid crystals or polymers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.